molecular formula C23H23N3O2S B11084643 3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11084643
M. Wt: 405.5 g/mol
InChI Key: RKUUTAOEPWKAOW-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrrole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the formation of the pyrrole-dione structure through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzothiazole moiety is known to interact with various proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of the benzothiazole, piperidine, and pyrrole-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O2S/c1-15-5-4-6-17(13-15)26-21(27)14-19(23(26)28)25-11-9-16(10-12-25)22-24-18-7-2-3-8-20(18)29-22/h2-8,13,16,19H,9-12,14H2,1H3

InChI Key

RKUUTAOEPWKAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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